molecular formula C23H19N2NaO5S B1665439 Acid Blue 129 CAS No. 6397-02-0

Acid Blue 129

Cat. No.: B1665439
CAS No.: 6397-02-0
M. Wt: 458.5 g/mol
InChI Key: RRETZLLHOMHNNB-UHFFFAOYSA-M
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Description

Acid Blue 129 is an anthraquinone dye known for its vibrant blue color. It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers. Additionally, it finds applications in leather dyeing and printing. The compound is characterized by its high stability and excellent fastness properties, making it a popular choice in various industrial applications .

Mechanism of Action

Target of Action

Acid Blue 129, an anthraquinone dye, primarily targets the enzymes involved in dye decolorization . One such enzyme is horseradish peroxidase C1A (HRP C1A), which has been shown to effectively decolorize this compound .

Mode of Action

The interaction of this compound with its target enzymes, such as HRP C1A, leads to the decolorization of the dye . This process involves the enzymatic breakdown of the dye molecules, resulting in a significant reduction in color intensity .

Biochemical Pathways

The decolorization of this compound by enzymes like HRP C1A involves complex biochemical pathways. These pathways lead to the breakdown of the dye molecules into smaller, less colored intermediates . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the dye exhibits nonlinear absorption features in various polar solvents, including ethanol, methanol, acetone, 1-proponal, and dmso . This suggests that the bioavailability of this compound may be influenced by the solvent used.

Result of Action

The primary result of this compound’s action is the decolorization of the dye. This is achieved through the enzymatic breakdown of the dye molecules, leading to a significant reduction in color intensity . Additionally, this compound exhibits both saturable absorption (SA) and reverse saturable absorption (RSA), which are key features in nonlinear optical (NLO) applications .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the solvent used can significantly affect the dye’s nonlinear absorption features . Moreover, the pH and temperature can impact the efficiency of the dye’s decolorization by enzymes like HRP C1A .

Biochemical Analysis

Biochemical Properties

Acid Blue 129 has been studied for its nonlinear absorption (NLA) features . It interacts with different polar solvents, including ethanol, methanol, acetone, 1-proponal, and DMSO . The nature of these interactions is characterized by UV–Visible absorption and fluorescence study .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with light. The dye exhibits both saturable absorption (SA) and reverse saturable absorption (RSA), which results from negative and positive NLA coefficient . These properties suggest that this compound could influence cellular processes that are sensitive to light or fluorescence.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its optical properties. It exhibits a self-defocusing nonlinear index of refraction and a large nonlinear absorption coefficient . These properties suggest that this compound could interact with biomolecules in a way that influences their optical properties, potentially affecting processes like enzyme activation and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings, particularly in relation to its optical properties

Metabolic Pathways

A study has reported the enzymatic degradation of this compound by crude laccase from a newly isolated Trametes hirsuta . This suggests that this compound may interact with certain enzymes and potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Blue 129 is synthesized through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-trimethylbenzenamine. The reaction typically involves the use of copper (I) chloride as a catalyst and sodium bicarbonate as a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and supply of the dye for commercial use .

Chemical Reactions Analysis

Types of Reactions

Acid Blue 129 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the original dye upon oxidation.

    Substitution: The dye can undergo substitution reactions, particularly at the amino and sulfonic acid groups, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered chromophoric properties.

    Reduction: Leuco form of this compound.

    Substitution: Derivatives with modified functional groups, leading to changes in solubility, color, and other properties.

Scientific Research Applications

Acid Blue 129 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.

    Acid Blue 62: Known for its use in textile dyeing and printing, with slightly different fastness properties compared to Acid Blue 129.

    Acid Blue 113: Used in the dyeing of wool and silk, with unique solubility and stability characteristics.

Uniqueness of this compound

This compound stands out due to its excellent fastness properties, high stability, and significant nonlinear optical properties. These characteristics make it a preferred choice for applications requiring high-performance dyes, such as in the development of advanced photonic devices and optical materials .

Properties

IUPAC Name

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRETZLLHOMHNNB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064307
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6397-02-0, 12217-21-9
Record name Acid blue 129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372
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Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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